

sEH inhibitor-7 CAS number and molecular weight

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Compound of Interest

Compound Name: *sEH inhibitor-7*

Cat. No.: *B2887782*

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Technical Guide: sEH inhibitor-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, primarily the epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH plays a significant role in regulating inflammation, blood pressure, and pain. Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammatory disorders, and neuropathic pain. This technical guide provides an in-depth overview of **sEH inhibitor-7**, a potent inhibitor of this enzyme.

sEH inhibitor-7: Core Data

sEH inhibitor-7 is a small molecule inhibitor of soluble epoxide hydrolase. Its key properties and inhibitory activities are summarized below.

Property	Value	Reference(s)
CAS Number	340221-20-7	[1] [2] [3]
Molecular Weight	247.33 g/mol	[1]
Molecular Formula	C ₁₅ H ₂₁ NO ₂	[1]
IC ₅₀ (mouse sEH)	0.15 μM	[1] [2] [3]
IC ₅₀ (human sEH)	6.2 μM	[1] [2] [3]

Experimental Protocols

Proposed Synthesis of sEH inhibitor-7

A specific synthesis protocol for **sEH inhibitor-7** is not readily available in the public domain. However, based on the synthesis of structurally similar 1,3-disubstituted ureas containing adamantane moieties, the following protocol is proposed:

Reaction: Adamantane-1-isocyanate with 4-morpholinoaniline

Materials:

- Adamantane-1-isocyanate
- 4-morpholinoaniline
- Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- In a clean, dry reaction flask, dissolve 4-morpholinoaniline (1 equivalent) in the anhydrous solvent under an inert atmosphere.
- To this solution, add adamantane-1-isocyanate (1 equivalent) dropwise at room temperature.

- Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **sEH inhibitor-7**.
- The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro sEH Activity Assay (Fluorescence-based)

This protocol describes a method to determine the inhibitory potency of **sEH inhibitor-7** on soluble epoxide hydrolase activity using a fluorogenic substrate.

Materials:

- Recombinant human or mouse sEH
- sEH Assay Buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
- Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
- **sEH inhibitor-7**
- DMSO (for dissolving inhibitor and substrate)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Preparation of Reagents:

- Prepare a stock solution of **sEH inhibitor-7** in DMSO. Create a serial dilution of this stock solution in sEH Assay Buffer to obtain a range of test concentrations.
- Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the substrate in sEH Assay Buffer to the desired working concentration.
- Dilute the recombinant sEH in sEH Assay Buffer to the desired concentration.
- Assay Protocol:
 - To the wells of the 96-well plate, add the sEH enzyme solution.
 - Add the various concentrations of **sEH inhibitor-7** to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
 - Incubate the plate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
 - Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.
 - Immediately measure the fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read) using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm for CMNPC).
- Data Analysis:
 - Calculate the rate of reaction for each well.
 - Determine the percentage of inhibition for each concentration of **sEH inhibitor-7** relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vivo Anti-inflammatory Assay (Rodent Model)

This protocol outlines a general procedure to evaluate the anti-inflammatory efficacy of **sEH inhibitor-7** in a carrageenan-induced paw edema model in rats or mice.

Materials:

- **sEH inhibitor-7**
- Vehicle (e.g., a mixture of PEG400 and saline)
- Carrageenan solution (1% w/v in sterile saline)
- Positive control (e.g., a known anti-inflammatory drug)
- Male Sprague-Dawley rats or Swiss Webster mice
- Plethysmometer

Procedure:

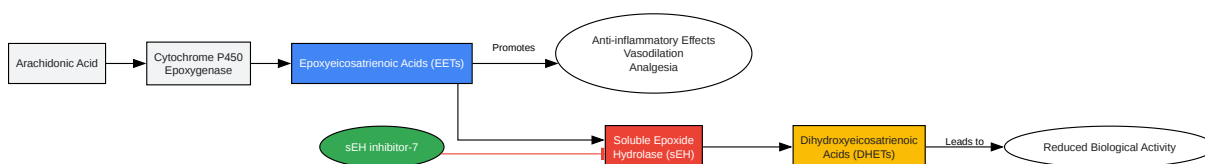
- **Animal Acclimatization:**
 - Acclimate the animals to the laboratory conditions for at least one week before the experiment.
- **Drug Administration:**
 - Fast the animals overnight with free access to water.
 - Administer **sEH inhibitor-7** (at various doses), the vehicle, or the positive control via an appropriate route (e.g., oral gavage or intraperitoneal injection).
- **Induction of Inflammation:**
 - One hour after drug administration, inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.
- **Measurement of Paw Edema:**
 - Measure the paw volume using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
- **Data Analysis:**

- Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Signaling Pathway and Experimental Workflow

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The following diagram illustrates the central role of sEH in the arachidonic acid cascade and how its inhibition leads to anti-inflammatory effects.

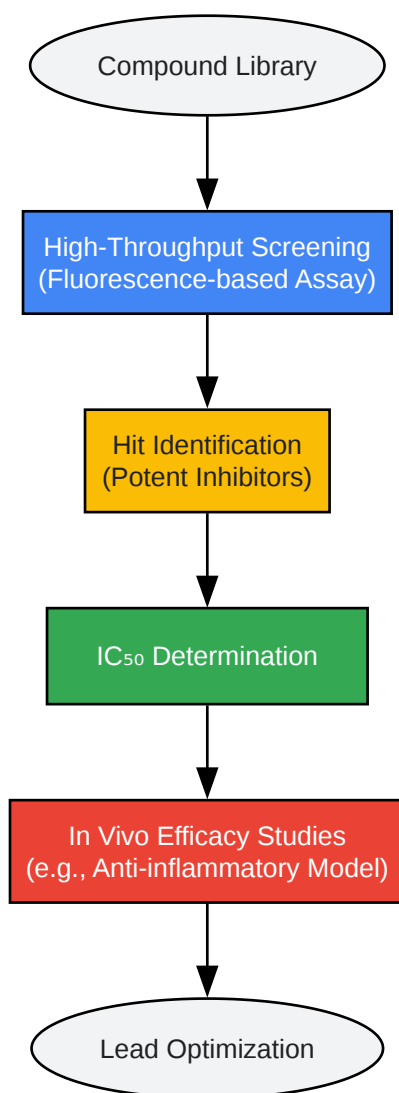


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Caption: The sEH signaling pathway.

Experimental Workflow for sEH Inhibitor Screening

The diagram below outlines a typical workflow for the screening and evaluation of potential sEH inhibitors.



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Caption: Workflow for sEH inhibitor screening.

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